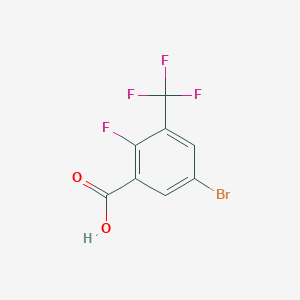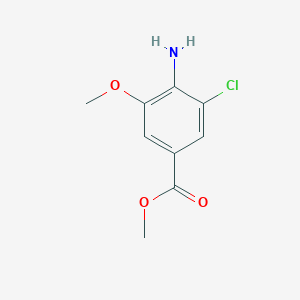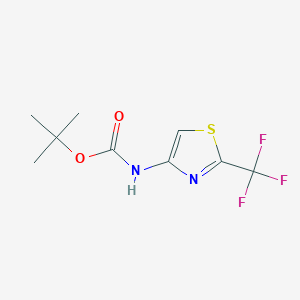
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid
Vue d'ensemble
Description
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1881295-62-0 . It has a molecular weight of 287.01 . The IUPAC name for this compound is 5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is 1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid is a solid at ambient temperature .Applications De Recherche Scientifique
Synthesis of Pharmaceuticals
The trifluoromethyl group in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” is a common feature in many FDA-approved drugs . The trifluoromethyl group can enhance the drug’s metabolic stability, bioavailability, and lipophilicity . This makes it a valuable component in the synthesis of new pharmaceuticals .
Fluorine-Containing Drugs
More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . The presence of fluorine or fluorine-containing functional groups in these compounds exhibits numerous pharmacological activities .
Fusion Inhibitor of Influenza A Virus
A fusion inhibitor of influenza A virus, based on oligothiophene, is capped by 3-fluoro-5-(trifluoromethyl)benzoic acid . This suggests that “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” could potentially be used in the development of antiviral drugs .
Bradykinin B1 Receptor Antagonists
The benzamide moiety in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” can be a suitable replacement for the aryl ester functionality of biaryl-based antagonists . This makes it useful in the synthesis of bradykinin B1 receptor antagonists .
Solubility in Dense Carbon Dioxide
The solubility of 3-(trifluoromethyl)benzoic acid in dense carbon dioxide has been evaluated . This research could have implications for the use of “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” in pharmaceuticals, as solubility can affect a drug’s bioavailability .
Nucleophilic Substitution and Friedel-Craft Acylation
The carboxylic acid group in “5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid” can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation . This makes it a versatile reagent in organic synthesis .
Orientations Futures
Mécanisme D'action
Target of Action
It’s worth noting that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets via hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzoic acid derivatives are often involved in various metabolic pathways .
Pharmacokinetics
The compound has a molecular weight of 269015, a density of 18±01 g/cm3, and a boiling point of 3010±420 °C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Benzoic acid derivatives are often involved in various biological processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid . For instance, its solid form and storage at room temperature could affect its stability .
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMUBRDZSCXJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)




![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)

![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)

